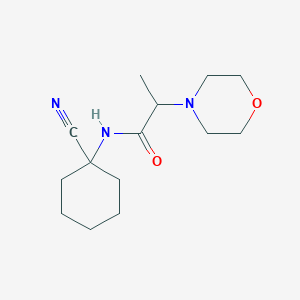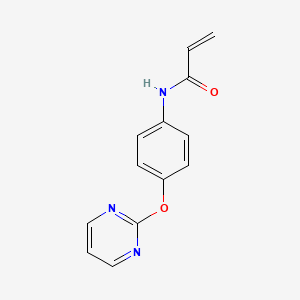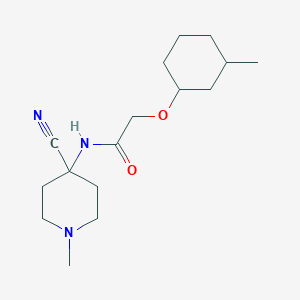![molecular formula C22H25FN4OS B2441305 2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243008-31-2](/img/structure/B2441305.png)
2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative . It contains a cyclohexylpiperazin-1-yl group and a 4-fluorophenyl group.
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-ones can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis can also be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4(3H)-one core, a 4-cyclohexylpiperazin-1-yl group, and a 4-fluorophenyl group.Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They can undergo various chemical reactions, including cyclization, to form different derivatives .Physical And Chemical Properties Analysis
The compound has a melting point of 265-266 °C . Its IR spectrum shows peaks at 3302 cm^-1 (NH), 2210 cm^-1 (C≡N), and 1662 cm^-1 (C=O) .Aplicaciones Científicas De Investigación
Serotonin and Dopamine Receptor Affinity
A series of compounds, including variations of thieno[3,2-d]pyrimidin-4(3H)-one, was prepared to explore their affinity for D2 and D3 dopamine receptors as well as serotonin 5-HT1A receptors. This research aimed at understanding the structural contributions to receptor binding, highlighting the potential of these compounds in developing antipsychotic agents with increased efficacy and decreased side effects due to their partial agonist activity at these receptors (Wustrow et al., 1998).
Pesticidal Activities
Compounds with a core structure similar to thieno[3,2-d]pyrimidin-4(3H)-one demonstrated significant pesticidal activities. This research explored their effectiveness against mosquito larvae and phytopathogenic fungi, indicating their potential as viable candidates for controlling mosquito populations and plant diseases (Choi et al., 2015).
Phosphodiesterase 1 Inhibitors
A diverse set of polycyclic compounds, including thieno[3,2-d]pyrimidin-4(3H)-one derivatives, was designed and synthesized as phosphodiesterase 1 (PDE1) inhibitors. These compounds underwent systematic optimizations, resulting in a clinical candidate for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other conditions. This highlights the compound's role in addressing cognitive impairment (Li et al., 2016).
Anticancer and Anti-Inflammatory Agents
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds show potential as dual-function agents, offering a new approach to cancer treatment and inflammation management (Rahmouni et al., 2016).
Vascular Endothelial Growth Factor Receptor 3 Inhibitors
Research into thieno[2,3-d]pyrimidine derivatives led to the discovery of novel inhibitors of the vascular endothelial growth factor receptor 3 (VEGFR3). These inhibitors have shown significant potential in the treatment of metastatic triple-negative breast cancer by inhibiting proliferation and migration of cancer cells and inducing apoptosis, highlighting the therapeutic potential of these compounds in cancer treatment (Li et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h6-9,14,17H,1-5,10-13H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOFIGZVQJVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2441222.png)




![N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441234.png)
![5-Ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2441235.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2441236.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2441237.png)

![N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2441239.png)


![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2441245.png)